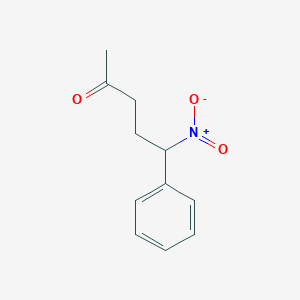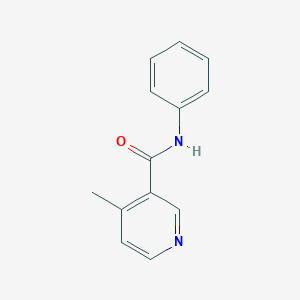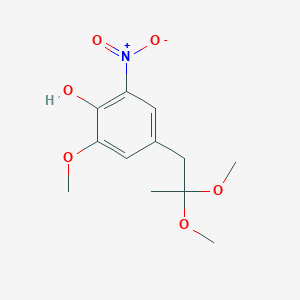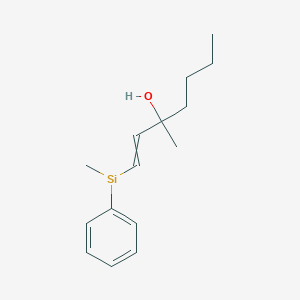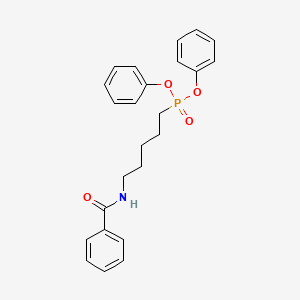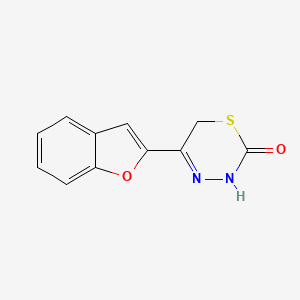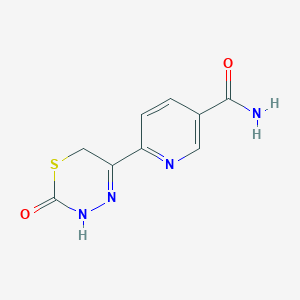![molecular formula C13H19NO2S2 B14380747 1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione CAS No. 89556-88-7](/img/structure/B14380747.png)
1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione is an organic compound that features a unique structure combining a dithiane ring and a pyrrolidine-2,5-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione typically involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst. The dithiane ring is formed through a thioacetalization reaction, which is a common method for protecting carbonyl groups . The pyrrolidine-2,5-dione moiety can be introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions would be crucial to ensure high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Organolithium reagents, Grignard reagents
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Dithiols
Substitution: Various substituted dithiane derivatives
Applications De Recherche Scientifique
1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione has several scientific research applications:
Organic Synthesis: It is used as a protecting group for carbonyl compounds, allowing for selective reactions and subsequent deprotection under mild conditions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a building block for biologically active molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione involves its ability to act as a protecting group for carbonyl compounds. The dithiane ring can be formed and removed under specific conditions, allowing for selective reactions in complex synthetic pathways. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparaison Avec Des Composés Similaires
2,5-Bis(1,3-dithiolan-2-ylidene)-1,3,4,6-tetrathiapentalene (BDH-TTP): A compound with similar dithiane rings but different overall structure.
2,5-Bis(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene (BDA-TTP): Another related compound with dithiane rings.
Uniqueness: 1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione is unique due to its combination of a dithiane ring and a pyrrolidine-2,5-dione moiety.
Propriétés
Numéro CAS |
89556-88-7 |
|---|---|
Formule moléculaire |
C13H19NO2S2 |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
1-[5-(1,3-dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H19NO2S2/c15-11-6-7-12(16)14(11)8-3-1-2-5-13-17-9-4-10-18-13/h5H,1-4,6-10H2 |
Clé InChI |
BPYOPYFBXNORMP-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=CCCCCN2C(=O)CCC2=O)SC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


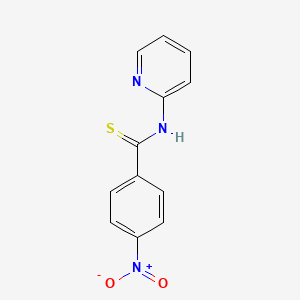
![3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid](/img/structure/B14380677.png)
![Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate](/img/structure/B14380682.png)
![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid](/img/structure/B14380687.png)
